molecular formula C19H20N2O3S B1196166 4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester

4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester

Cat. No. B1196166
M. Wt: 356.4 g/mol
InChI Key: WNQHXXVAJMZPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Crystalline Conjugated Polymers in Solar Cells

A study by Chen et al. (2011) focused on a new conjugated polymer, PDTTTPD, which includes a similar thieno-pyrrole structure. This polymer exhibited high crystallinity and excellent thermal stability, finding use in bulk heterojunction solar cells with a power conversion efficiency of 5.1% (Chen et al., 2011).

Synthesis of Heterocyclic Compounds

Voskressensky et al. (2015) reported on the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3Н)-ones. These compounds, related to the thieno-pyrrole structure, were used in the formation of complex product mixtures, indicating potential in chemical synthesis (Voskressensky et al., 2015).

Alkaline Hydrolysis of Carboxylic Acid Methyl Esters

Feinstein, Gore, and Reed (1969) studied the rates of alkaline hydrolysis of various carboxylic acid methyl esters, including thieno-pyrrole esters. Their research offers insights into the chemical behavior of similar compounds in different conditions (Feinstein et al., 1969).

Facile Synthesis of Thiophenes

A study by Kim and Kim (2000) focused on the synthesis of 3-alkylamino-5-arylthiophenes with various substituents. This research is relevant for understanding the synthetic routes and applications of similar thieno-pyrrole compounds (Kim & Kim, 2000).

Novel Methods in Heterocyclic Chemistry

Santilli, Kim, and Wanser (1971) described novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids. Their work contributes to the broader field of synthetic methods involving thieno-pyrrole compounds (Santilli et al., 1971).

Enaminones in Heterocyclic Synthesis

Abdel-Khalik et al. (2004) explored the use of enaminones as building blocks in heterocyclic synthesis, including thienopyridine derivatives. This study highlights the versatility of thieno-pyrrole compounds in synthesizing complex heterocycles (Abdel-Khalik et al., 2004).

properties

Product Name

4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

[1-oxo-1-(2-phenylethylamino)propan-2-yl] 4-methylthieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-13(18(22)20-10-8-14-6-4-3-5-7-14)24-19(23)16-12-17-15(21(16)2)9-11-25-17/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,22)

InChI Key

WNQHXXVAJMZPFF-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC(=O)C2=CC3=C(N2C)C=CS3

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC(=O)C2=CC3=C(N2C)C=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester
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4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester
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4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester
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4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester
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4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester
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4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester

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